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Introduction
The ALKOVE-1 trial is a Phase 1/2 clinical study evaluating the safety, tolerability, and anti-

tumor activity of neladalkib (NVL-655), a selective anaplastic lymphoma kinase (ALK) inhibitor.

[1][2] This document provides a detailed overview of the trial's design, patient eligibility criteria,

and key experimental protocols. Neladalkib is designed to overcome resistance to previous

generations of ALK inhibitors and to penetrate the central nervous system.[3][4][5]

Clinical Trial Design
The ALKOVE-1 study is a Phase 1/2, dose-escalation and expansion study.[1][6]

Phase 1: Dose Escalation

The primary objective of Phase 1 was to determine the recommended Phase 2 dose (RP2D)

and, if applicable, the maximum tolerated dose (MTD) of neladalkib in patients with advanced

ALK-positive solid tumors. This phase also evaluated the overall safety and tolerability of the

drug.[1][6]

Phase 2: Dose Expansion
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The primary objective of Phase 2 is to evaluate the anti-tumor activity of neladalkib at the

RP2D, as measured by the objective response rate (ORR) assessed by Blinded Independent

Central Review (BICR).[1] Secondary objectives include assessing the duration of response

(DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and

clinical benefit rate (CBR).[1][6]

The Phase 2 portion of the trial is designed with registrational intent for patients with ALK-

positive non-small cell lung cancer (NSCLC) who have been previously treated with tyrosine

kinase inhibitors (TKIs). It also includes a cohort for TKI-naïve patients to gather preliminary

data in a first-line setting.[4]

Table 1: ALKOVE-1 Phase 2 Cohorts
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Cohort Patient Population
Prior ALK TKI
Therapy

Prior
Chemotherapy/Imm
unotherapy

2a

Locally advanced or

metastatic ALK-

rearranged NSCLC

1 prior 2nd-generation

ALK TKI (ceritinib,

alectinib, or brigatinib)

Up to 2 prior lines

allowed

2b

Locally advanced or

metastatic ALK-

rearranged NSCLC

2-3 prior ALK TKIs

(crizotinib, ceritinib,

alectinib, brigatinib, or

lorlatinib)

Up to 2 prior lines

allowed

2c

Locally advanced or

metastatic ALK-

rearranged NSCLC

Lorlatinib as the only

prior ALK TKI therapy

Up to one prior line

allowed before

lorlatinib

2d

Locally advanced or

metastatic ALK-

rearranged NSCLC

Naïve to ALK TKI

therapy

Up to one prior line

allowed

2e

Locally advanced or

metastatic ALK-

rearranged NSCLC

Not eligible for other

Phase 2 cohorts
N/A

2f

Locally advanced or

metastatic solid tumor

with ALK

rearrangement or

activating mutation

N/A

For whom no

satisfactory standard

therapy exists

Source:[1][7]

Patient Eligibility Criteria
Table 2: Inclusion Criteria
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Criteria Details

Age

≥18 years. For Phase 2 Cohort 2f, patients ≥12

years and weighing >40 kg may be eligible.[1][6]

[8]

Diagnosis

Phase 1: Histologically or cytologically

confirmed locally advanced or metastatic solid

tumor with a documented ALK rearrangement or

activating ALK mutation.[1][6][8] Phase 2

(Cohorts 2a-2e): Histologically or cytologically

confirmed locally advanced or metastatic

NSCLC with a documented ALK rearrangement.

[1][6] Phase 2 (Cohort 2f): Histologically or

cytologically confirmed locally advanced or

metastatic solid tumor with a documented ALK

rearrangement or activating ALK mutation.[1][6]

Disease Status

Phase 1: Must have evaluable disease (target or

non-target) according to RECIST 1.1. Phase 2:

Must have measurable disease according to

RECIST 1.1.[1][8]

Prior Therapy

Specific prior ALK TKI and

chemotherapy/immunotherapy as defined by the

cohort.[1]

Organ Function
Adequate organ function and bone marrow

reserve.[1][3]

Table 3: Exclusion Criteria
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Criteria Details

Other Oncogenic Drivers
Patient's cancer has a known oncogenic driver

alteration other than ALK.[6][8]

Hypersensitivity
Known allergy/hypersensitivity to excipients of

NVL-655.[6][8]

Recent Major Surgery
Major surgery within 4 weeks of study entry.[3]

[6][8]

Ongoing Cancer Therapy Ongoing anticancer therapy.[6][8]

Concurrent Clinical Studies

Actively receiving systemic treatment or direct

medical intervention on another therapeutic

clinical study.[6][8]

Experimental Protocols
Methodology for Assessment of Tumor Response:
RECIST 1.1
The ALKOVE-1 trial utilizes the Response Evaluation Criteria in Solid Tumors version 1.1

(RECIST 1.1) to provide a standardized and objective assessment of tumor response to

neladalkib.

1. Baseline Tumor Assessment:

Lesion Selection: A maximum of five measurable target lesions are selected, with a

maximum of two lesions per organ.[9]

Measurability Criteria: Measurable lesions are defined as those with a longest dimension of

≥10 mm for solid lesions and a short axis of ≥15 mm for lymph nodes.[9]

Sum of Diameters: The longest diameters of all target lesions are summed to calculate the

baseline "sum of diameters," which serves as a surrogate for overall tumor burden.[9]

2. Follow-up Tumor Assessments:
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Imaging is performed at regular intervals to evaluate changes in tumor size.

The sum of the longest diameters of the target lesions is compared to the baseline

measurement.

3. Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions

compared to baseline.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to

qualify for PD.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions

from the smallest sum recorded since the start of treatment, with an absolute increase of at

least 5 mm. The appearance of one or more new lesions is also considered progressive

disease.

Methodology for Blinded Independent Central Review
(BICR)
To minimize bias in the evaluation of tumor response, the ALKOVE-1 trial employs a Blinded

Independent Central Review (BICR).

1. Purpose:

To provide an objective and unbiased assessment of treatment outcomes, particularly for the

primary endpoint of Objective Response Rate (ORR).[1]

BICR is crucial in open-label studies where investigator knowledge of the treatment could

potentially influence their assessment.[1]

2. Process:

Data Collection: Patient imaging scans (e.g., CT, MRI) are collected from the clinical sites.
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Anonymization and Blinding: All patient and treatment allocation information is removed from

the scans to ensure the reviewers are blinded.

Independent Review: A panel of independent, expert radiologists who are not involved in the

clinical trial review the anonymized scans.

Standardized Criteria: The reviewers apply the RECIST 1.1 criteria consistently across all

scans.

Adjudication: In cases of disagreement between reviewers, a third adjudicating reviewer may

be used to reach a consensus.

Data Analysis: The final, centrally reviewed data is used for the primary analysis of the

study's endpoints.

Visualizations
ALK Signaling Pathway and alectinib's Mechanism of
Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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